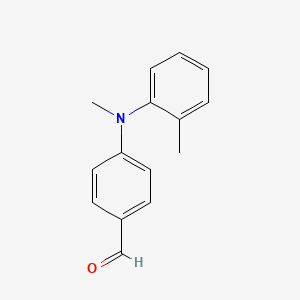![molecular formula C13H18BrN B1427930 N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine CAS No. 1249019-72-4](/img/structure/B1427930.png)
N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine
Descripción general
Descripción
Br-APB is a synthetic compound that belongs to the class of arylcyclohexylamines. It was first synthesized in 1997 by researchers at the University of Bristol, UK, and has since been used extensively in neuroscience research. Br-APB is a potent and selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is primarily expressed in the central nervous system.
Aplicaciones Científicas De Investigación
Polymer Synthesis
One application of N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine derivatives is in polymer synthesis. Harrison et al. (1997) explored the synthesis of cyclobutadiene derivatives for a proposed synthesis of a square-grid polymer by 2-dimensional cross-linking polymerization (Harrison, R. M., Brotin, T., Noll, B., & Michl, J., 1997).
Anticancer Activities
Guo et al. (2018) synthesized a novel bromophenol derivative with anticancer activities on human lung cancer cell lines, highlighting the potential of similar compounds in cancer treatment (Guo, Chuanlong, et al., 2018).
Organic Synthesis
Matsuda et al. (2008) utilized compounds similar to N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine in organic synthesis, particularly in carbon-carbon bond formation and cleavage processes (Matsuda, T., Shigeno, M., & Murakami, M., 2008).
Chemical Reactions and Intermediates
Eisch et al. (1991) reported the formation of cyclobutadiene rings as intermediates in reactions involving derivatives of N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine (Eisch, J., Hallenbeck, L. E., & Lucarelli, M., 1991).
Potential in Drug Development
Atanassov et al. (2004) synthesized N-arylselenet-2(2H)-imines from derivatives similar to N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine, indicating their potential in the development of new drugs (Atanassov, P., Linden, A., & Heimgartner, H., 2004).
Polymerization Mechanism
Bauld et al. (1996) explored the use of cyclobutadiene polymers, derived from bromophenyl derivatives, in a new polymerization mechanism (Bauld, N. L., Aplin, J. T., Yueh, W., Sarker, H., & Bellville, D. J., 1996).
Propiedades
IUPAC Name |
N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-13(2,15-12-4-3-5-12)10-6-8-11(14)9-7-10/h6-9,12,15H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPBISYBMOGVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



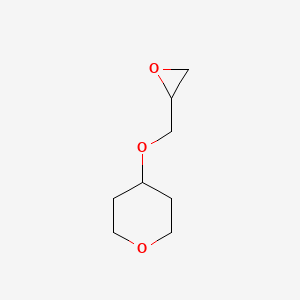
![Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine](/img/structure/B1427848.png)


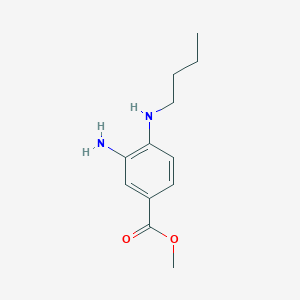
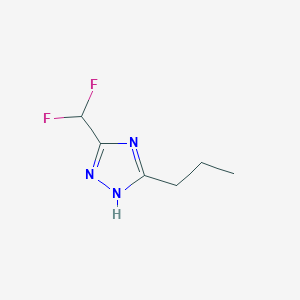
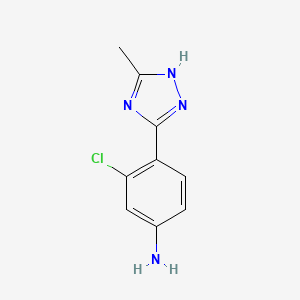
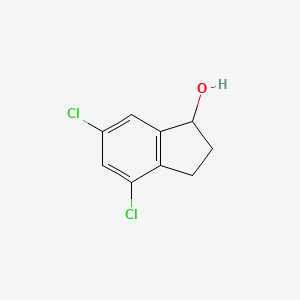
![[1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol](/img/structure/B1427857.png)
![[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427859.png)
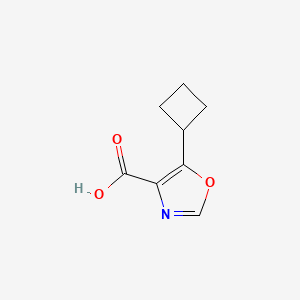

![3-methyl-1-(6-methylpyridazin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1427867.png)
